VIP(6-28) Restores Smooth Muscle Cell Proliferation Whereas Selective VPAC1 Antagonist Fails
In a direct head-to-head comparison using rat pulmonary artery and aortic smooth muscle cells, VIP(6-28) at 300 nM produced statistically significant restoration of cell proliferation that had been inhibited by VIP, whereas a selective VPAC1 antagonist yielded only a small, non-significant release from inhibition [1]. VIP(6-28) reduced cAMP expression, while the VPAC1 antagonist caused only a slight cAMP decrease [1].
| Evidence Dimension | Restoration of VIP-inhibited smooth muscle cell proliferation |
|---|---|
| Target Compound Data | Statistically significant restoration of proliferation at 300 nM; cAMP expression reduced |
| Comparator Or Baseline | Selective VPAC1 antagonist: small, non-significant release from inhibition; cAMP slightly decreased |
| Quantified Difference | Significant vs. non-significant (qualitative statistical difference) |
| Conditions | Cultured rat pulmonary artery and aortic smooth muscle cells; VIP(6-28) concentration 300 nM |
Why This Matters
This direct comparison demonstrates that VPAC2 plays the dominant role in VIP-mediated antiproliferative effects, making dual VPAC1/VPAC2 blockade with VIP(6-28) essential for full functional antagonism where VPAC1-selective tools are insufficient.
- [1] St Hilaire RC, Murthy SN, Kadowitz PJ, Jeter JR. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation. Peptides. 2010;31(8):1517-1522. View Source
